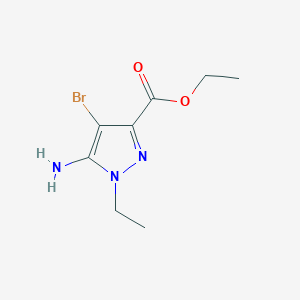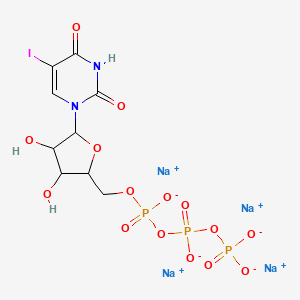
2'-Deoxycytidine-5',5''-d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxycytidine-5’,5’‘-d2 is a deuterated form of 2’-deoxycytidine, a nucleoside analog. It is often used as an internal standard in various biochemical assays due to its stable isotope labeling. The compound has a molecular formula of C₉H₁₁D₂N₃O₄ and a molecular weight of 229.23 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxycytidine-5’,5’‘-d2 involves the incorporation of deuterium atoms into the 2’-deoxycytidine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the use of deuterated water (D₂O) in the presence of a suitable catalyst to replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of 2’-Deoxycytidine-5’,5’'-d2 typically involves large-scale synthesis using deuterated reagents. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2’-Deoxycytidine-5’,5’'-d2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2’-deoxyuridine derivatives.
Reduction: Reduction reactions can convert it back to its original form or other reduced derivatives.
Substitution: Substitution reactions can occur at the cytosine base, leading to the formation of various analogs
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
Major products formed from these reactions include various deoxyuridine and cytosine analogs, which are useful in biochemical and pharmaceutical research .
Applications De Recherche Scientifique
2’-Deoxycytidine-5’,5’'-d2 has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2’-Deoxycytidine-5’,5’'-d2 involves its incorporation into DNA during replication. The deuterium atoms provide stability and allow for precise tracking of the compound within biological systems. This enables researchers to study the effects of nucleoside analogs on DNA synthesis and repair pathways. The compound targets enzymes involved in nucleotide metabolism, such as DNA polymerases and deoxycytidine kinase .
Comparaison Avec Des Composés Similaires
2’-Deoxycytidine-5’,5’'-d2 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in various assays. Similar compounds include:
2’-Deoxycytidine: The non-deuterated form, commonly used in DNA synthesis studies.
5-Aza-2’-deoxycytidine: A cytosine analog used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.
2’-Deoxyuridine: Another nucleoside analog used in biochemical research.
These compounds share similar structures but differ in their specific applications and properties, highlighting the unique advantages of 2’-Deoxycytidine-5’,5’'-d2 in research and industry .
Propriétés
Formule moléculaire |
C9H13N3O4 |
|---|---|
Poids moléculaire |
229.23 g/mol |
Nom IUPAC |
4-amino-1-[(2R,4S,5R)-5-[dideuterio(hydroxy)methyl]-4-hydroxyoxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1/i4D2 |
Clé InChI |
CKTSBUTUHBMZGZ-YNJVSGIFSA-N |
SMILES isomérique |
[2H]C([2H])([C@@H]1[C@H](C[C@@H](O1)N2C=CC(=NC2=O)N)O)O |
SMILES canonique |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[1,4]Diazepan-1-yl-N-methyl-benzamide](/img/structure/B12070890.png)
![3-[3-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2,6-dioxopyrimidin-1-yl]propanenitrile](/img/structure/B12070891.png)



![sodium;2,3-dihydroxypropyl [(2R)-3-[(Z)-heptadec-10-enoyl]oxy-2-hydroxypropyl] phosphate](/img/structure/B12070918.png)



